molecular formula C17H30N4 B4413691 4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-(2-methylpentyl)piperidine

4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-(2-methylpentyl)piperidine

Cat. No. B4413691
M. Wt: 290.4 g/mol
InChI Key: BZRSMFWQYAXXAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-(2-methylpentyl)piperidine, also known as CTMP, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTMP belongs to the class of piperidine compounds and is structurally similar to methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

The exact mechanism of action of 4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-(2-methylpentyl)piperidine is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine and norepinephrine in the brain, which increases the levels of these neurotransmitters and enhances cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to increase locomotor activity, enhance cognitive function, and improve attention and focus. Additionally, this compound has been shown to increase heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-(2-methylpentyl)piperidine in lab experiments is its potency and selectivity. This compound has been shown to have a high affinity for dopamine and norepinephrine transporters, which makes it an ideal compound for studying the effects of these neurotransmitters on cognitive function. However, one of the main limitations of using this compound in lab experiments is its potential for abuse. This compound is a stimulant and has been shown to have addictive properties.

Future Directions

There are several future directions for the study of 4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-(2-methylpentyl)piperidine. One area of research is the development of new this compound analogs with improved selectivity and potency. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more research is needed to fully understand the potential risks associated with the use of this compound, particularly in the context of drug abuse and addiction.

Scientific Research Applications

4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-(2-methylpentyl)piperidine has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including ADHD and narcolepsy. This compound has been shown to enhance cognitive function and improve attention and focus in animal models. Additionally, this compound has been studied for its potential use as a treatment for drug addiction and depression.

properties

IUPAC Name

4-[(4-cyclopropyltriazol-1-yl)methyl]-1-(2-methylpentyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4/c1-3-4-14(2)11-20-9-7-15(8-10-20)12-21-13-17(18-19-21)16-5-6-16/h13-16H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRSMFWQYAXXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CN1CCC(CC1)CN2C=C(N=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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